4-(Dimethylcarbamoyloxy)phenylacetic acid
Overview
Description
4-(Dimethylcarbamoyloxy)phenylacetic acid is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol It is known for its unique chemical structure, which includes a phenylacetic acid moiety linked to a dimethylcarbamoyloxy group
Scientific Research Applications
4-(Dimethylcarbamoyloxy)phenylacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Safety and Hazards
The safety information available indicates that 4-(Dimethylcarbamoyloxy)phenylacetic acid has the GHS07 pictogram. The signal word is “Warning”. The hazard statements are H302, H312, and H332. The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylcarbamoyloxy)phenylacetic acid typically involves the reaction of phenylacetic acid derivatives with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully monitored to maintain the desired product specifications and to minimize any potential impurities .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylcarbamoyloxy)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted phenylacetic acid derivatives .
Mechanism of Action
The mechanism of action of 4-(Dimethylcarbamoyloxy)phenylacetic acid involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: A simpler analog without the carbamate group.
4-Hydroxyphenylacetic acid: Contains a hydroxyl group instead of the carbamate.
4-(Methoxycarbamoyloxy)phenylacetic acid: Similar structure with a methoxy group instead of dimethylcarbamoyloxy.
Uniqueness
4-(Dimethylcarbamoyloxy)phenylacetic acid is unique due to its specific carbamate linkage, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2-[4-(dimethylcarbamoyloxy)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-12(2)11(15)16-9-5-3-8(4-6-9)7-10(13)14/h3-6H,7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKUAADCNJRCNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=C(C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901229018 | |
Record name | 4-[[(Dimethylamino)carbonyl]oxy]benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901229018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221791-67-8 | |
Record name | 4-[[(Dimethylamino)carbonyl]oxy]benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[(Dimethylamino)carbonyl]oxy]benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901229018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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